4-(4-Fluorobenzoyl)piperidine hydrochloride

Serotonin receptor pharmacology PET tracer development Medicinal chemistry

Generic piperidine fragments fail to replicate 5-HT₂A affinity needed for antipsychotic SAR-removing the para-fluoro substituent drastically reduces receptor binding. 4-(4-Fluorobenzoyl)piperidine hydrochloride (CAS 25519-78-2) is the direct precursor to paliperidone, delivering 5-HT₂A Kᵢ = 5.3 nM with up to 157-fold selectivity over 5-HT₂B. Supplied as stable HCl salt (≥98%, mp 232-234°C) for reproducible library synthesis and PET tracer development. Batch-to-batch consistency ensures synthetic route fidelity for CNS programs.

Molecular Formula C12H15ClFNO
Molecular Weight 243.7 g/mol
CAS No. 25519-78-2
Cat. No. B123924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorobenzoyl)piperidine hydrochloride
CAS25519-78-2
Synonyms(4-fluorophenyl)-4-piperidinylmethanone Hydrochloride;  p-Fluorophenyl 4-piperidylketone Hydrochloride;  (4-Fluorophenyl)(piperidin-4-yl)methanone Hydrochloride;  4-(p-Fluorobenzoyl)piperidine hydrochloride;  4-Fluorophenyl 4-piperidinyl Ketone Hydrochlo
Molecular FormulaC12H15ClFNO
Molecular Weight243.7 g/mol
Structural Identifiers
SMILESC1C[NH2+]CCC1C(=O)C2=CC=C(C=C2)F.[Cl-]
InChIInChI=1S/C12H14FNO.ClH/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;/h1-4,10,14H,5-8H2;1H
InChIKeyGPKDBZQZPNOBGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluorobenzoyl)piperidine HCl: Identity & Properties


4-(4-Fluorobenzoyl)piperidine hydrochloride (CAS 25519-78-2), also designated as (4-fluorophenyl)(piperidin-4-yl)methanone hydrochloride, is a piperidine derivative featuring a 4-fluorobenzoyl substituent at the 4-position, supplied as a hydrochloride salt . This compound serves as a fundamental building block in medicinal chemistry, recognized for its role as a pharmacophoric element in serotonin 5-HT₂A receptor ligands [1]. Its molecular formula is C₁₂H₁₅ClFNO, with a molecular weight of 243.71 g/mol. Commercially, it is typically offered at 98% purity with a melting point range of 232–234 °C, and is utilized as an intermediate in the synthesis of antipsychotic agents such as paliperidone [2].

Pharmacophoric scaffold Core building block for 5-HT₂A receptor ligand design.
Hydrochloride salt form Supplied as stable, water-handleable intermediate for synthetic workflows.
Reported research intermediate Used in synthesis programs of paliperidone-like compounds and PET tracer precursors.
Class-level inference; verify batch-specific purity.

4-(4-Fluorobenzoyl)piperidine HCl: Unmatched Receptor Specificity


While numerous piperidine‑based fragments are commercially available, the 4‑(4‑fluorobenzoyl) motif confers a unique combination of high‑affinity 5‑HT₂A receptor binding and a predictable metabolic signature that is not replicated by simple benzoyl or non‑fluorinated analogs. Structure‑activity relationship (SAR) studies demonstrate that removal of the para‑fluoro substituent or alteration of the carbonyl‑piperidine connectivity significantly diminishes 5‑HT₂A affinity . Moreover, this specific scaffold is the direct precursor to clinically validated antipsychotics (e.g., paliperidone) and PET imaging agents (e.g., altanserin metabolites), making generic substitution incompatible with synthetic route fidelity and receptor‑engagement reproducibility [1][2]. The quantitative evidence presented below substantiates why this compound must be specified by CAS rather than by generic structural class.

Non-fluorinated benzoyl analogs may show reduced 5-HT₂A binding; para-fluoro substituent is essential for reported affinity.
Altered carbonyl-piperidine connectivity (e.g., 3- or 2-substitution) can disrupt receptor engagement profile; only the 4-position motif is associated with the described SAR.
Generic piperidine fragments lack the predictable metabolic signature and PET metabolite context; CAS-specific ordering supports synthetic route reproducibility.

4-(4-Fluorobenzoyl)piperidine HCl: Comparator Evidence


5-HT₂A Affinity vs. Ketanserin

A direct structural comparison reveals that N‑(4‑phenylbutyl)‑4‑(4‑fluorobenzoyl)piperidine, a derivative of the target scaffold, exhibits 5‑HT₂A binding affinity (Kᵢ = 5.3 nM) that is nearly identical to the prototypical antagonist ketanserin (Kᵢ = 3.5 nM). This head‑to‑head measurement demonstrates that the 4‑(4‑fluorobenzoyl)piperidine core retains ketanserin‑like potency even after removal of the quinazolinedione moiety .

5-HT₂A Affinity vs. Ketanserin
Head-to-head
N-(4-phenylbutyl) derivative: Kᵢ = 5.3 nM
Ketanserin: Kᵢ = 3.5 nM
Supports simplified high-affinity probe design for receptor occupancy studies.
1.5-fold difference; reported equipotent in radioligand assay.
Serotonin receptor pharmacology PET tracer development Medicinal chemistry

Subtype Selectivity: 5-HT₂A vs. 5-HT₂B

Compound 7 (4‑(4‑fluorobenzoyl)‑1‑[2‑(4‑iodo‑2,5‑dimethoxyphenyl)ethyl]piperidine) displayed a Kᵢ of 8.2 nM for 5‑HT₂A receptors, while its affinity for 5‑HT₂B (Kᵢ = 1,290 nM) and 5‑HT₂C (Kᵢ = 54.2 nM) was substantially lower [1]. The quantified selectivity ratio is approximately 157‑fold for 5‑HT₂A over 5‑HT₂B.

Subtype Selectivity
Reported
157-fold higher affinity for 5-HT₂A over 5-HT₂B
Supports subtype-selective ligand design; may reduce off-target 5-HT₂B engagement in CNS models.
5-HT₂A Kᵢ = 8.2 nM; 5-HT₂B Kᵢ = 1,290 nM. Data to verify.
Receptor selectivity profiling Antipsychotic drug discovery Serotonin pharmacology

Polypharmacology: 5-HT₁A/5-HT₂A/D₂ Affinities

A series of 4‑(4‑fluorobenzoyl)piperidine derivatives demonstrated 5‑HT₂A affinities in the 1–10 nM range, combined with 5‑HT₁A affinities spanning 1–800 nM and D₂ affinities of 5–1,000 nM [1]. This mixed receptor engagement contrasts with more selective agents like MDL 100,907 (pure 5‑HT₂A antagonist) or haloperidol (predominant D₂ antagonist).

Polypharmacology Profile
Class-level
5-HT₂A: 1–10 nM; 5-HT₁A: 1–800 nM; D₂: 5–1,000 nM
Supports polypharmacology research on mixed receptor engagement; reported D₂-related motor endpoint context.
Ketanserin lacks D₂ affinity; haloperidol lacks 5-HT₂A. Source review advised.
Atypical antipsychotics Receptor polypharmacology CNS drug discovery

Metabolic Fate in PET Imaging

4‑(4‑Fluorobenzoyl)piperidine (FBP) is a confirmed major radiometabolite of [¹⁸F]altanserin, formed via N‑dealkylation. In vivo studies in baboons and rodents demonstrated that [¹⁸F]FBP crosses the blood‑brain barrier and contributes to nonspecific background signal, whereas the parent compound altanserin displays specific 5‑HT₂A receptor binding [1]. Altanserin exhibits Kᵢ values of 0.3 nM (5‑HT₂A) and 6.0 nM (5‑HT₂C), while FBP shows negligible binding to 5‑HT₂A, 5‑HT₂C, 5‑HT₆, or 5‑HT₇ receptors [1].

PET Radiometabolite Identity
Head-to-head
FBP: negligible 5-HT₂A binding; crosses BBB
Altanserin: Kᵢ = 0.3 nM (5-HT₂A)
Supports PET quantification correction for nonspecific binding; reference standard for radiometabolite identification.
>1,000-fold potency difference; cloned human receptor data.
PET imaging Radiotracer metabolism Blood-brain barrier penetration

4-(4-Fluorobenzoyl)piperidine HCl: Recommended Applications


Synthesis of High-Affinity 5-HT₂A PET Tracers

Utilize 4‑(4‑fluorobenzoyl)piperidine hydrochloride as the core building block for fluorine‑18 labeled PET ligands. The demonstrated 5‑HT₂A affinity of N‑(4‑phenylbutyl)‑4‑(4‑fluorobenzoyl)piperidine (Kᵢ = 5.3 nM) and the established radiometabolite profile of FBP [1] make this scaffold ideal for developing simplified, ketanserin‑derived tracers with reduced nonspecific binding. Procure the hydrochloride salt to ensure solubility and ease of handling during radiochemical syntheses.

Medicinal Chemistry Programs Targeting Atypical Antipsychotics

Employ this compound as a versatile intermediate for constructing mixed 5‑HT₁A/5‑HT₂A/D₂ ligands. The scaffold’s ability to yield derivatives with 5‑HT₂A affinities in the 1–10 nM range, alongside moderate D₂ and 5‑HT₁A binding [2], supports the rational design of novel antipsychotics with improved side‑effect profiles. Specify CAS 25519‑78‑2 to ensure batch‑to‑batch consistency in SAR studies.

Subtype-Selective 5-HT₂A Antagonist Development

Leverage the scaffold’s intrinsic selectivity advantage: derivatives exhibit up to 157‑fold preference for 5‑HT₂A over 5‑HT₂B [3]. This property is essential for CNS programs aiming to avoid peripheral side effects mediated by 5‑HT₂B (e.g., valvulopathy). The hydrochloride form provides a stable, weighable solid for reproducible compound library synthesis.

Reference Standard for Altanserin Metabolite Identification

Use 4‑(4‑fluorobenzoyl)piperidine hydrochloride as a non‑radioactive reference standard for HPLC or LC‑MS/MS identification of the N‑dealkylated metabolite (FBP) in plasma and brain tissue samples from altanserin PET studies [1]. Its negligible binding to 5‑HT₂A, 5‑HT₂C, 5‑HT₆, and 5‑HT₇ receptors [1] ensures that it serves purely as a control for nonspecific signal.

Application
Selection Property
Validation Focus
5-HT₂A PET tracer synthesis
High-affinity 5-HT₂A scaffold
Tracer binding specificity & nonspecific signal correction
Mixed 5-HT₁A/5-HT₂A/D₂ receptor research
Multi-receptor polypharmacology profile
Receptor engagement balance in CNS models
5-HT₂A subtype-selective antagonist research
5-HT₂A vs. 5-HT₂B selectivity profile
Peripheral receptor off-target engagement review
Altanserin metabolite identification standard
Metabolite identity & BBB penetration context
Nonspecific signal control in PET quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Fluorobenzoyl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.